molecular formula C11H17N3O B1284701 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 953751-96-7

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol

Cat. No. B1284701
CAS RN: 953751-96-7
M. Wt: 207.27 g/mol
InChI Key: XMIIEPGWBREWAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is often achieved through multi-component reactions. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically . Similarly, the synthesis of 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles also utilizes a three-component condensation approach, highlighting the electrochemical method's regioselectivity and the analytical purity of the products .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with multiple functional groups attached to the piperidine core. For example, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features an intricate network of hydrogen bonds, including 20 independent hydrogen bonds within its crystal structure . This indicates that piperidine derivatives can form stable and complex molecular structures with potential for diverse chemical interactions.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their reactive functional groups. The three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the reactivity of piperidine in forming new carbon-nitrogen bonds, which is a key reaction in the synthesis of many pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated, revealing the importance of the basicity of the piperazinyl group and the presence of certain acylated groups for biological activity . This suggests that the physical properties such as solubility, and chemical properties like basicity, are crucial for the pharmacological profile of these compounds.

Scientific Research Applications

Topoisomerase II Inhibition

  • Topoisomerase II Inhibitory Activity : A derivative of the compound 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, specifically 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, has shown significant inhibitory activity against mammalian topoisomerase II. This property translates to modest in vitro cytotoxicity and in vivo activity, indicating its potential in cancer research and therapy (Wentland et al., 1993).

Antibacterial Activity

  • Quinolone Antibacterials : Structural analogues of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These compounds, particularly those with a 1,2,3,6-tetrahydro-4-pyridinyl substituent, displayed high in vitro and in vivo antibacterial activity, highlighting their significance in developing new antibacterial agents (Laborde et al., 1993).

Synthesis of Heterocyclic Compounds

  • Cyclization for Heterocyclic Compounds : Piperidine-mediated cyclization, involving compounds related to 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, has been developed for synthesizing 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. This method provides a highly efficient route to functionalized 5H-chromeno[2,3-b]pyridines from readily available substrates (Zhang et al., 2021).

Removal and Recovery of Anions

  • Selective Anion Precipitation : The compound 1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester, closely related to 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, has been synthesized and tested for its ability to selectively precipitate anions. It shows a strong reaction with oxyanions of Group VIB and vanadium, demonstrating its potential in environmental chemistry for anion removal and recovery from aqueous solutions (Heininger & Meloan, 1992).

Synthesis of Bioactive Compounds

  • Synthesis of Bioactive Derivatives : Research has been conducted on the synthesis of bioactive compounds like 4-phenyl-1,2,4-triazoline-5-thione derivatives, involving reactions with piperazine derivatives closely related to 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol. These compounds have shown antibacterial activities, indicating their importance in pharmaceutical research (Pitucha et al., 2005).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIEPGWBREWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol

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